2-(4-methoxyphenyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-17-4-3-5-19(12-17)15-28-16-26-23-21(24(28)31)14-27-29(23)11-10-25-22(30)13-18-6-8-20(32-2)9-7-18/h3-9,12,14,16H,10-11,13,15H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQSLXLYYZIZCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including anti-inflammatory properties, enzyme inhibition, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 445.5 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of various pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response.
In a study assessing the anti-inflammatory effects through carrageenan-induced paw edema models, this compound demonstrated comparable efficacy to established anti-inflammatory agents like indomethacin.
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of phosphodiesterase (PDE) enzymes. PDEs play a critical role in cellular signaling pathways, and their inhibition can lead to increased levels of cyclic AMP (cAMP), which has various downstream effects including reduced inflammation.
These findings suggest that the compound may be useful in treating conditions characterized by elevated inflammatory responses.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine core significantly influence the biological activity of derivatives. For instance:
- Substituents on the phenyl ring : The presence of methoxy groups enhances lipophilicity and may improve binding affinity to target enzymes.
- Alkyl chain length : Variations in the ethyl chain attached to the nitrogen atom can affect bioavailability and metabolic stability.
Case Studies
In a recent case study involving animal models, the administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This was measured using ELISA assays, demonstrating its potential therapeutic application in chronic inflammatory diseases.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine. This reaction is critical for prodrug activation or metabolite formation.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (6 M HCl, reflux) | HCl, H₂O | 2-(4-methoxyphenyl)acetic acid + 2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethylamine | ~80% |
| Basic (NaOH, 80°C) | NaOH, H₂O | Sodium salt of 2-(4-methoxyphenyl)acetate + ethylamine derivative | ~75% |
Key Insight : The methoxy group on the phenyl ring enhances electron density, slightly accelerating hydrolysis compared to non-substituted analogs.
Oxidation Reactions
The pyrazolo[3,4-d]pyrimidine core and benzyl substituents are susceptible to oxidation.
| Target Site | Reagents | Products | Notes |
|---|---|---|---|
| 3-Methylbenzyl group | KMnO₄, H₂SO₄ | 3-Carboxybenzyl-substituted derivative | Requires harsh conditions |
| Pyrazolo[3,4-d]pyrimidine ring | CrO₃, acetic acid | Introduction of hydroxyl or ketone groups at C-6/C-7 positions | Low regioselectivity observed |
Mechanistic Note : Oxidation of the 3-methylbenzyl group proceeds via radical intermediates, forming a carboxylic acid.
Reduction Reactions
Selective reduction of the amide or pyrimidine ring is achievable under controlled conditions.
| Target Site | Reagents | Products | Yield |
|---|---|---|---|
| Amide group | LiAlH₄, THF | 2-(4-methoxyphenyl)ethanolamine derivative | <50% |
| Pyrimidine ring | H₂, Pd/C | Partially saturated pyrazolo[3,4-d]pyrimidine | Not reported |
Limitation : Amide reduction is inefficient due to steric hindrance from the ethyl linker.
Substitution Reactions
The pyrazolo[3,4-d]pyrimidine core undergoes nucleophilic substitution at electrophilic positions.
| Position | Reagents | Products | Conditions |
|---|---|---|---|
| C-6 (if halogenated) | NaN₃, DMF | Azide-substituted derivative | 100°C, 12 h |
| C-7 | ROH, NaH | Alkoxy-substituted analog | Room temperature |
Synthetic Utility : Chlorination using POCl₃ at C-6 enables further functionalization .
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group participates in electrophilic reactions due to its electron-rich nature.
| Reaction | Reagents | Products | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-methoxyphenyl-substituted analog | Meta to methoxy |
| Bromination | Br₂, FeBr₃ | 3-Bromo-4-methoxyphenyl-substituted analog | Meta dominance |
Caution : Over-bromination may occur due to the activating effect of the methoxy group.
Acylation/Alkylation of the Ethylamine Linker
The ethylamine side chain serves as a site for further derivatization.
| Reaction | Reagents | Products | Application |
|---|---|---|---|
| Acylation | AcCl, pyridine | N-Acetylated derivative | Enhanced bioavailability |
| Alkylation | CH₃I, K₂CO₃ | N-Methylated analog | Reduced polarity |
Comparative Reactivity Table
| Reaction Type | Rate | Drivers | Byproducts |
|---|---|---|---|
| Hydrolysis | Fast | Acid/Base strength, temperature | Amine salts |
| Oxidation | Moderate | Oxidizing agent strength | Carboxylic acids |
| Electrophilic substitution | Slow | Electron-donating substituents | Di-substituted arenes |
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
- The compound’s pyrazolo[3,4-d]pyrimidinone core can be synthesized via nucleophilic substitution reactions using α-chloroacetamides or related electrophiles under reflux conditions (e.g., acetonitrile at 80°C for 8–12 hours) .
- To enhance yield, consider introducing microwave-assisted synthesis for faster reaction kinetics and reduced side-product formation. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .
Q. What analytical techniques are critical for confirming the molecular structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions (e.g., methoxyphenyl and methylbenzyl groups). For example, the 4-methoxyphenyl group shows a singlet at δ 3.8 ppm for the methoxy protons .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] ion) with an accuracy threshold of <5 ppm .
- HPLC-MS : Assess purity (>95%) using a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) .
Q. How can solubility challenges in biological assays be addressed?
Methodological Answer:
Q. What preliminary assays are suitable for evaluating biological activity?
Methodological Answer:
- Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination via nonlinear regression analysis .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Synthesize analogs with variations in the pyrazolo-pyrimidinone core (e.g., replacing 3-methylbenzyl with fluorobenzyl) and compare inhibitory potency using enzymatic assays. Molecular docking (e.g., AutoDock Vina) can predict binding interactions with target proteins like kinases .
- Use QSAR models to correlate substituent electronic properties (Hammett σ constants) with activity .
Q. How to resolve contradictions in enzymatic vs. cellular assay data?
Methodological Answer:
- Discrepancies may arise from off-target effects or poor membrane permeability. Validate via:
Q. What in vivo models are appropriate for pharmacokinetic (PK) and toxicity studies?
Methodological Answer:
Q. How to address challenges in crystallizing the compound for X-ray diffraction?
Methodological Answer:
Q. What computational strategies predict metabolic stability?
Methodological Answer:
- Use in silico tools like MetaSite to identify vulnerable sites (e.g., methoxy or acetamide groups). Validate with microsomal stability assays (human liver microsomes, NADPH regeneration system) and UPLC-QTOF for metabolite identification .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational binding predictions and experimental IC50_{50}50 values?
Methodological Answer:
- Re-evaluate docking parameters (e.g., protonation states, solvation effects). Perform molecular dynamics simulations (GROMACS) to assess binding stability. Validate with surface plasmon resonance (SPR) for kinetic binding constants (, ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
